N-benzyl-2-(4H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
N-benzyl-2-(4H-1,2,4-triazol-3-yl)acetamide is a chemical compound that features a benzyl group attached to an acetamide moiety, which is further linked to a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4H-1,2,4-triazol-3-yl)acetamide typically involves the reaction of benzylamine with 2-bromoacetyl bromide to form N-benzyl-2-bromoacetamide. This intermediate is then reacted with 4H-1,2,4-triazole under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced heterocycles.
Scientific Research Applications
N-benzyl-2-(4H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-ylsulfanylacetamide
- 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
- 2-{[4-benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Uniqueness
N-benzyl-2-(4H-1,2,4-triazol-3-yl)acetamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the benzyl group and the triazole ring allows for versatile chemical modifications, making it a valuable scaffold for drug development and material science applications.
Properties
Molecular Formula |
C11H12N4O |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N-benzyl-2-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C11H12N4O/c16-11(6-10-13-8-14-15-10)12-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,16)(H,13,14,15) |
InChI Key |
WKGQNPJOGAASOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NC=NN2 |
Origin of Product |
United States |
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